molecular formula C14H8FNO2S B13153311 7-Fluoro-2-thien-2-ylquinoline-4-carboxylic acid

7-Fluoro-2-thien-2-ylquinoline-4-carboxylic acid

Cat. No.: B13153311
M. Wt: 273.28 g/mol
InChI Key: SZSDSQZBVCIIAV-UHFFFAOYSA-N
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Description

7-Fluoro-2-thien-2-ylquinoline-4-carboxylic acid: is a chemical compound with the molecular formula C14H8FNO2S and a molecular weight of 273.28 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 7th position and a thiophene ring at the 2nd position. This compound is primarily used in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-thien-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated quinoline.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the quinoline core, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, palladium catalysts, and solvents like dimethylformamide.

Major Products:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced derivatives of the quinoline core.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting various diseases.

Industry:

  • Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-thien-2-ylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

    2-Thienylquinoline-4-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

    7-Fluoroquinoline-4-carboxylic acid: Lacks the thiophene ring, which may affect its stability and binding properties.

    2-Thienylquinoline: Lacks both the fluorine atom and the carboxylic acid group, resulting in significantly different properties.

Uniqueness: 7-Fluoro-2-thien-2-ylquinoline-4-carboxylic acid is unique due to the presence of both the fluorine atom and the thiophene ring, which confer specific chemical and biological properties. The fluorine atom enhances binding affinity and selectivity, while the thiophene ring contributes to stability and bioavailability, making this compound a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C14H8FNO2S

Molecular Weight

273.28 g/mol

IUPAC Name

7-fluoro-2-thiophen-2-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H8FNO2S/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18)

InChI Key

SZSDSQZBVCIIAV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O

Origin of Product

United States

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